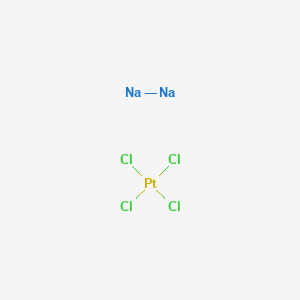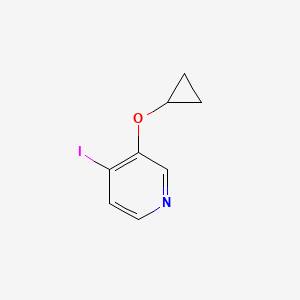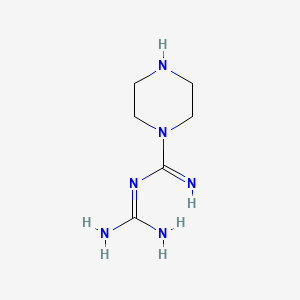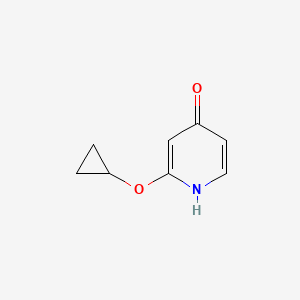
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of both 4,4-difluoropyrrolidine-2-carboxylic acid and 2,2,2-trifluoroacetic acid. This compound is known for its unique chemical structure, which includes fluorine atoms that contribute to its reactivity and stability. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoropyrrolidine-2-carboxylic acid involves several steps. One method includes the reaction of intermediate C with tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide. The reaction is carried out at room temperature for four hours, monitored by thin-layer chromatography (TLC). The solvent is then removed by evaporation, and the concentrate is dissolved in acetic acid. The product is purified through rapid column chromatography, yielding a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, allowing it to effectively inhibit or modify the activity of specific targets. This interaction can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoropyrrolidine-2-carboxylic acid: Similar in structure but without the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: A simpler compound that lacks the pyrrolidine ring.
Uniqueness
The combination of 4,4-difluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid creates a compound with enhanced reactivity and stability. This makes it unique compared to its individual components and other similar compounds.
Eigenschaften
Molekularformel |
C7H8F5NO4 |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7) |
InChI-Schlüssel |
MNSASDZHAJGODJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
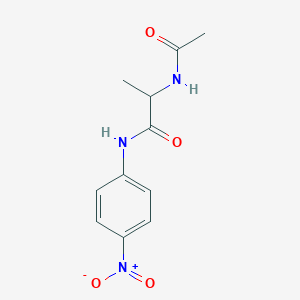
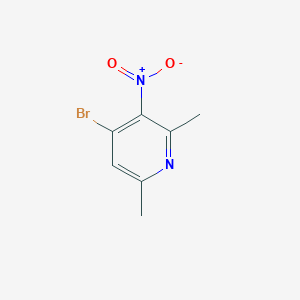
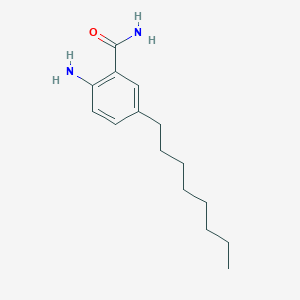

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
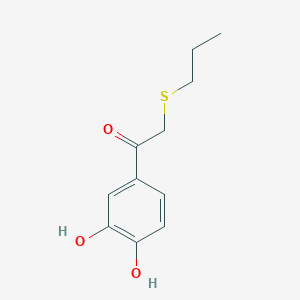
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)

